
2-(Chloromethyl)-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-methylbutanal is an organic compound with the molecular formula C6H11ClO. It is a chlorinated aldehyde, characterized by the presence of a chloromethyl group attached to a butanal backbone. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methylbutanal can be achieved through several methods. One common approach involves the chlorination of 2-methylbutanal using chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 2-(Chloromethyl)-2-methylbutanoic acid.
Reduction: 2-(Chloromethyl)-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)-2-methylbutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-methylbutanal involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methylpentanal: Similar structure but with an additional methyl group.
2-Chloromethyl-2-methylpropanal: Lacks the extended carbon chain present in 2-(Chloromethyl)-2-methylbutanal.
Uniqueness
This compound is unique due to its specific reactivity profile, which is influenced by the presence of both the chloromethyl and aldehyde functional groups. This combination allows for versatile chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H11ClO |
|---|---|
Molecular Weight |
134.60 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methylbutanal |
InChI |
InChI=1S/C6H11ClO/c1-3-6(2,4-7)5-8/h5H,3-4H2,1-2H3 |
InChI Key |
XYVAUTOUTQWXEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13273308.png)

![7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13273316.png)
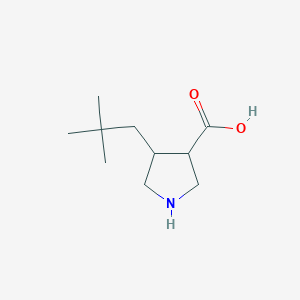
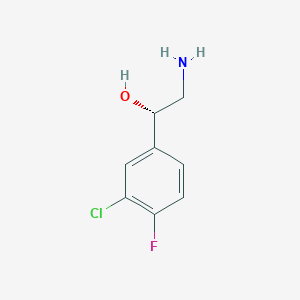
![2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13273343.png)
amine](/img/structure/B13273346.png)
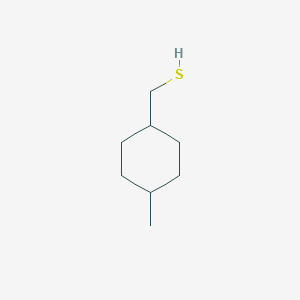

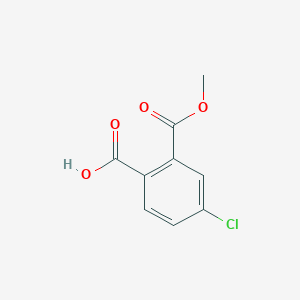
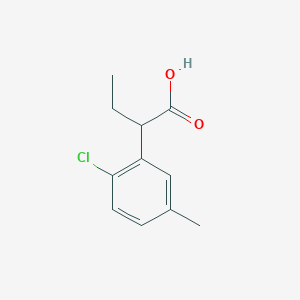
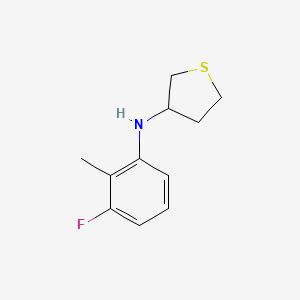
![1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13273419.png)
![4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13273425.png)
